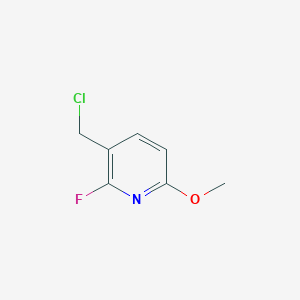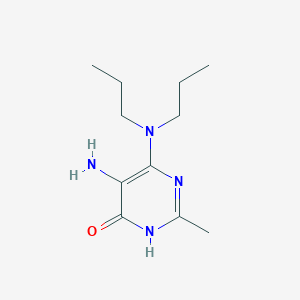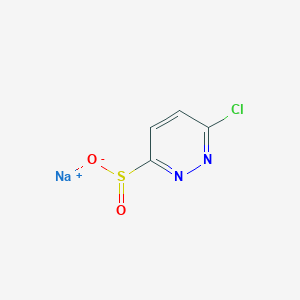
Sodium 6-chloropyridazine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-chloropyridazine-3-sulfinate: is a chemical compound that belongs to the class of sulfinates. Sulfinates are known for their versatile reactivity and are widely used as building blocks in organic synthesis. This compound is particularly notable for its stability and ease of handling compared to its parent sulfinic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 6-chloropyridazine-3-sulfinate typically involves the reduction of sulfonyl chlorides with sodium sulfite . This method is widely used due to its simplicity and efficiency. The reaction conditions usually involve mild temperatures and aqueous solutions to facilitate the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The industrial process also incorporates purification steps to remove any impurities and ensure the compound’s stability during storage and transportation.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-chloropyridazine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 6-chloropyridazine-3-sulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of sodium 6-chloropyridazine-3-sulfinate involves its ability to act as a sulfonylating agent. It introduces the sulfonyl group (-SO2-) into various molecules, thereby modifying their chemical properties. This modification can affect molecular targets and pathways, leading to changes in biological activity and reactivity .
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium trifluoromethanesulfinate
Comparison: Sodium 6-chloropyridazine-3-sulfinate is unique due to its chloropyridazine moiety, which imparts distinct reactivity and stability compared to other sulfinates. For example, sodium methanesulfinate is more commonly used in simple sulfonylation reactions, while sodium trifluoromethanesulfinate is preferred for introducing trifluoromethyl groups .
Eigenschaften
Molekularformel |
C4H2ClN2NaO2S |
|---|---|
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
sodium;6-chloropyridazine-3-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-3-1-2-4(7-6-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
IPUYQYUBYJUDCL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=NN=C1S(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


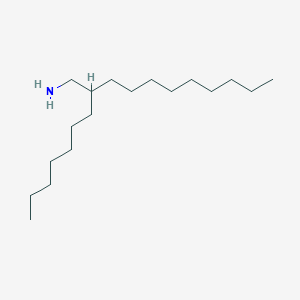

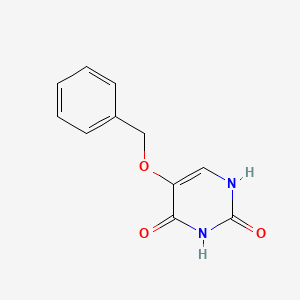
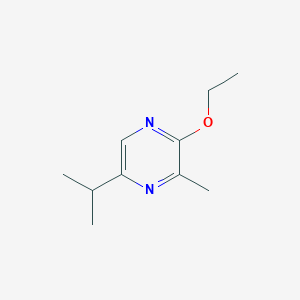

![4-Oxo-4,5-dihydro-3H-imidazo[4,5-d][1,2,3]triazine-3-carboxamide](/img/structure/B15246609.png)
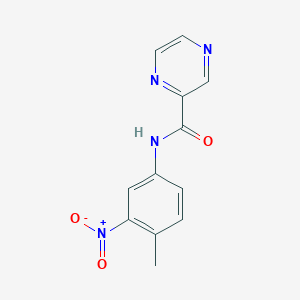
![5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15246624.png)

![6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B15246633.png)

